Ensulizole potassium
Overview
Description
It is effective in absorbing UVB radiation, which ranges from 280 to 315 nanometers, and provides minimal protection against UVA radiation . Ensulizole potassium is commonly found in cosmetic products and sunscreen formulations due to its ability to feel lighter on the skin compared to other sunscreen agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ensulizole potassium is synthesized through the sulfonation of 2-phenylbenzimidazoleThe reaction conditions typically include the use of sulfuric acid as the sulfonating agent and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2-phenylbenzimidazole is treated with sulfuric acid. The resulting sulfonic acid derivative is then neutralized with potassium hydroxide to produce the final product. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ensulizole potassium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The compound can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .
Scientific Research Applications
Ensulizole potassium has a wide range of scientific research applications, including:
Chemistry: Used as a UV-absorbing agent in various chemical formulations.
Biology: Studied for its protective effects against UV-induced DNA damage.
Medicine: Investigated for its potential use in photoprotection and prevention of skin cancer.
Industry: Utilized in the formulation of sunscreens and other cosmetic products to provide UV protection
Mechanism of Action
Ensulizole potassium exerts its effects by absorbing UVB radiation and converting it into less harmful infrared radiation (heat). This process prevents the UVB radiation from penetrating the skin and causing damage. The compound primarily targets the DNA in skin cells, protecting it from UV-induced mutations and damage. The molecular pathways involved include the absorption of UVB photons and the subsequent dissipation of energy as heat .
Comparison with Similar Compounds
Similar Compounds
Octisalate: Another UVB-absorbing compound used in sunscreens.
Octinoxate: A widely used UVB filter with similar properties.
Ecamsule: Provides both UVA and UVB protection.
Benzophenone: Absorbs UVB and some UVA radiation.
Avobenzone: Primarily absorbs UVA radiation
Uniqueness of Ensulizole Potassium
This compound is unique due to its water solubility, which allows it to be used in formulations that feel lighter on the skin. This property makes it particularly suitable for use in cosmetic products where a non-greasy finish is desired. Additionally, its strong absorption of UVB radiation makes it an effective component in sunscreens designed to protect against sunburn and other UVB-related skin damage .
Properties
IUPAC Name |
potassium;2-phenyl-3H-benzimidazole-5-sulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S.K/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9;/h1-8H,(H,14,15)(H,16,17,18);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSWUECEJGNOLY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)[O-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9KN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166375 | |
Record name | Potassium phenylbenzimidazole sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158099-19-5 | |
Record name | Potassium phenylbenzimidazole sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158099195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium phenylbenzimidazole sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENSULIZOLE POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/058078A0QS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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